Bis(4-chlorophenyl) propanedioate
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Overview
Description
Bis(4-chlorophenyl) propanedioate: is an organic compound with the molecular formula C15H10Cl2O4 . It is a derivative of propanedioic acid, where two hydrogen atoms are replaced by 4-chlorophenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl) propanedioate typically involves the esterification of propanedioic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Bis(4-chlorophenyl) propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and 4-chlorophenol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Propanedioic acid and 4-chlorophenol.
Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Bis(4-chlorophenyl) propanedioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways
Industry: The compound is used in the production of polymers and resins. It can also be employed as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl) propanedioate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the derivatives of the compound being used.
Comparison with Similar Compounds
Bis(4-chlorophenyl) methane: Similar structure but with a methylene bridge instead of a propanedioate group.
Bis(4-chlorophenyl) ethane: Similar structure but with an ethylene bridge instead of a propanedioate group.
Bis(4-chlorophenyl) ketone: Similar structure but with a carbonyl group instead of a propanedioate group.
Uniqueness: Bis(4-chlorophenyl) propanedioate is unique due to the presence of the propanedioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
bis(4-chlorophenyl) propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCPKBPIVUUYHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483520 |
Source
|
Record name | bis(4-chlorophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15014-20-7 |
Source
|
Record name | bis(4-chlorophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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